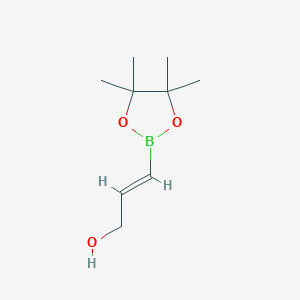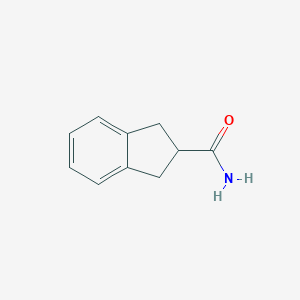
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL, also known as TMDP, is a boron-containing compound that has been widely used in scientific research due to its unique properties. TMDP is a versatile reagent that can be used in a variety of chemical reactions, making it an important tool for researchers in many different fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol is a compound with significant implications in the field of organic synthesis and materials science. Research has primarily focused on its role in developing new chemical entities and materials with unique properties. For instance, the compound has been utilized in synthesizing benzoxaboroles, which are derivatives of phenylboronic acids with a broad spectrum of applications due to their exceptional properties and wide applications. These compounds have been investigated for their biological activity and are under clinical trials for various therapeutic applications, including as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents (Nocentini, Supuran, & Winum, 2018).
Optoelectronic Applications
The compound is also being explored for its utility in the field of optoelectronics. Notably, research on materials like BODIPY-based compounds, which incorporate structures similar to this compound, has provided promising results for their application in organic light-emitting diodes (OLEDs). These materials are valued for their potential as metal-free infrared emitters and their significance in the development of devices like sensors, organic thin-film transistors, and organic photovoltaics (Squeo & Pasini, 2020).
Potential in Therapeutic Applications
While the direct applications of this compound in therapeutic contexts are not extensively documented, the exploration of similar structures in drug development indicates a potential pathway. For instance, benzoxaborole compounds have been recognized for their role in the development of new classes of therapeutic agents. These agents have shown promise in addressing critical healthcare challenges through their anti-infective properties and potential in anti-inflammatory treatments (Nocentini, Supuran, & Winum, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDGBMRNFUOPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)



![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)


![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)



